molecular formula C9H16N2O B3263642 1-Cyclohexylimidazolidin-2-one CAS No. 37732-88-0

1-Cyclohexylimidazolidin-2-one

Cat. No.: B3263642
CAS No.: 37732-88-0
M. Wt: 168.24 g/mol
InChI Key: UENLMWXLKSKNEH-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Organic Compounds

Heterocyclic organic compounds are a vast and essential class of molecules that feature a ring structure containing at least one atom that is not carbon. numberanalytics.comopenaccessjournals.combritannica.com These non-carbon atoms, known as heteroatoms, most commonly include nitrogen, oxygen, and sulfur. openaccessjournals.combritannica.com The presence of these heteroatoms imparts unique physical and chemical properties to the molecules, distinguishing them from their all-carbon counterparts. openmedicinalchemistryjournal.com

Heterocyclic compounds are ubiquitous in nature, forming the core structures of many biologically crucial molecules like vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.com They are broadly classified based on the size of the ring (e.g., five-membered or six-membered rings) and the type and number of heteroatoms present. numberanalytics.com 1-Cyclohexylimidazolidin-2-one falls into this category as its core, the imidazolidin-2-one ring, is a five-membered ring containing two nitrogen heteroatoms.

Significance of Imidazolidin-2-one Scaffolds in Chemical Research

The imidazolidin-2-one scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. This significance stems from several key features:

Versatility for Modification: The imidazolidin-2-one core offers multiple sites where chemists can attach different functional groups, allowing for the fine-tuning of a molecule's properties to enhance its biological activity. acs.org

Hydrogen Bonding Capabilities: The presence of hydrogen bond donors and acceptors, particularly the carbonyl group within the ring, is crucial for interactions with biological targets like proteins.

Diverse Biological Activities: Compounds containing the imidazolidin-2-one scaffold have demonstrated a wide array of pharmacological effects, including immunosuppressive, anticancer, and antiviral activities. ekb.egtandfonline.comnih.gov For instance, research has shown that the imidazolidin-2-one scaffold is crucial for inducing immunosuppressive activity in certain series of compounds. tandfonline.com

Historical Development and Emerging Research Trajectories of N-Substituted Cyclic Ureas

The history of urea (B33335) chemistry dates back to 1828, when Friedrich Wöhler synthesized urea from inorganic starting materials, a landmark event that helped to overturn the theory of vitalism. nih.govquora.commurov.info This discovery was a pivotal moment in the development of organic chemistry. murov.info

N-substituted ureas, where one or both nitrogen atoms are attached to an alkyl or aryl group, represent a significant subclass of urea derivatives. rsc.org The synthesis of these compounds has traditionally involved methods like the reaction of amines with phosgene (B1210022) or isocyanates. wikipedia.org However, due to the high toxicity of these reagents, there has been a continuous drive to develop safer and more environmentally friendly synthetic methods. wikipedia.org

Recent research has focused on more sustainable approaches, such as the synthesis of N-substituted ureas in water without the need for organic co-solvents or catalysts. rsc.orgrsc.org The development of N,N'-dialkyl-substituted cyclic ureas has also been an area of interest, with processes being developed to produce these compounds in high yields for use as polar solvents. google.com The evolution of urea chemistry continues, with ongoing research exploring new applications in areas like supramolecular chemistry. researchgate.net

Overview of Research Domains Pertaining to this compound

Research into this compound and related structures spans several scientific domains:

Synthetic Chemistry: The development of efficient and scalable methods for the synthesis of N-substituted cyclic ureas, including this compound, is an active area of research. rsc.orgrsc.org

Medicinal Chemistry: The imidazolidin-2-one scaffold is a key component in the design of new therapeutic agents. acs.orgekb.eg Studies have identified this compound in natural products like Saudi Sidr honey and have investigated its potential biological activities, including antiproliferative effects against cancer cells and anti-quorum sensing properties. researchgate.netresearcher.lifemdpi.comdntb.gov.ua

Materials Science: Theoretical studies have explored the potential application of 4-cyclohexylimidazolidin-2-one as a corrosion inhibitor for metals like tin, investigating its molecular structure and adsorption properties on metal surfaces. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h8H,1-7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENLMWXLKSKNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306293
Record name 1-Cyclohexyl-2-imidazolidinone
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Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37732-88-0
Record name 1-Cyclohexyl-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37732-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-2-imidazolidinone
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URL https://comptox.epa.gov/dashboard/DTXSID601306293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Cyclohexylimidazolidin 2 One and Its Structural Analogues

Classical Synthetic Routes to Imidazolidin-2-one Ring Systems

Traditional methods for synthesizing the imidazolidin-2-one ring have been well-established, primarily relying on cyclization reactions that build the heterocyclic core from acyclic precursors.

Cyclization Reactions Involving Substituted Amines and Isocyanates

A foundational and versatile method for constructing imidazolidin-2-ones involves the reaction of a 1,2-diamine or a related bifunctional precursor with a carbonyl source. A common pathway begins with the reaction of an amine with an isocyanate to form a urea (B33335) derivative, which then undergoes intramolecular cyclization. For instance, the synthesis of N-allylureas is readily achieved by treating allylic amines with isocyanates. nih.govnih.gov These urea intermediates can then be cyclized to form the imidazolidin-2-one ring. nih.govnih.gov

This strategy is highly adaptable, allowing for the introduction of various substituents on the nitrogen atoms and the carbon backbone of the heterocyclic ring, depending on the choice of the initial amine and isocyanate. nih.gov The cyclization step itself can be promoted by a base or via catalysis. google.com

Modified Literature Procedures for Urea Proligand Synthesis

The synthesis of the urea precursor, or proligand, is a critical step in many imidazolidin-2-one syntheses. Modified literature procedures are often employed to generate these intermediates. A general approach involves dissolving an amine, such as an aniline (B41778) derivative, in a solvent like dichloromethane (B109758) (DCM), cooling the solution, and then adding a phosgene (B1210022) equivalent like triphosgene. google.com The subsequent addition of a base, such as N,N-diisopropylethylamine (DIPEA), facilitates the formation of the urea proligand. google.com These proligands are stable intermediates that can be isolated and purified before the final ring-closing step to yield the imidazolidin-2-one.

Multistep Synthetic Pathways to 1-Cyclohexylimidazolidin-2-one

A specific, multistep pathway for the synthesis of this compound has been detailed in the literature. google.com This method exemplifies the classical approach, starting with readily available commercial reagents.

The synthesis begins with the dropwise addition of a solution of 2-chloroethyl isocyanate in tetrahydrofuran (B95107) (THF) to a stirring solution of cyclohexylamine (B46788) in THF at room temperature. This initial reaction forms the N-(2-chloroethyl)-N'-cyclohexylurea intermediate. The subsequent cyclization is induced by treating the reaction mixture with a strong base, such as sodium hydride (NaH), under an inert atmosphere. The mixture is stirred overnight at room temperature to complete the formation of the this compound ring. google.com

Table 1: Multistep Synthesis of this compound

Step Reactants Reagents/Solvents Conditions Product
1 Cyclohexylamine, 2-Chloroethyl isocyanate Tetrahydrofuran (THF) Room Temperature N-(2-chloroethyl)-N'-cyclohexylurea
2 N-(2-chloroethyl)-N'-cyclohexylurea Sodium Hydride (NaH), THF Room Temperature, Inert Atmosphere This compound

This table summarizes the key steps and conditions for the synthesis of this compound as described in the literature. google.com

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical practices, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Mechanochemical Synthesis Techniques and Solvent-Free Processes

Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a powerful green alternative to traditional solvent-based synthesis. nih.govmurraystate.edu These reactions, often conducted in a ball mill or with a mortar and pestle, can significantly reduce or eliminate the need for bulk solvents, thereby preventing the generation of large amounts of solvent waste. nih.govbeilstein-journals.org

The synthesis of imidazolidin-2-ones can be achieved under solvent-free conditions. For example, the reaction of 1,2-benzenediamines with urea can be performed in the presence of sulfated polyborate under solvent-free conditions to produce benzimidazolidinones efficiently. mdpi.com Another green approach involves the catalytic reaction of amines with carbon dioxide (CO2), a renewable and non-toxic C1 source, under solvent-free conditions to yield urea derivatives and subsequently imidazolidin-2-ones. doi.org These methods align with the principles of green chemistry by avoiding hazardous reagents like phosgene and minimizing solvent use. doi.orggoogle.com

Table 2: Comparison of Synthetic Methods

Method Solvents Key Reagents Green Aspects
Classical Cyclization THF, DCM 2-Chloroethyl isocyanate, NaH Established, versatile
Solvent-Free/Mechanochemical None or minimal Urea, CO2, Organocatalysts Reduced solvent waste, safer reagents

This table provides a comparative overview of classical versus greener synthetic approaches to imidazolidin-2-ones.

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgprimescholars.com A reaction with high atom economy generates minimal byproducts and waste. nih.gov

Designing synthetic routes with high atom economy is a key goal in green chemistry. nwnu.edu.cn Addition reactions, such as the direct reaction of a diamine with CO2, are highly atom-economical as all reactant atoms are, in principle, incorporated into the product. doi.org In contrast, substitution and elimination reactions, which are common in many classical syntheses, generate stoichiometric byproducts, thus lowering the atom economy. primescholars.com The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product, is another metric used to assess the environmental impact of a process. chembam.com Syntheses with high atom economy will inherently have a lower E-factor. The shift towards catalytic, solvent-free, and CO2-utilizing methods for imidazolidin-2-one synthesis reflects a conscious effort to improve atom economy and minimize waste in chemical manufacturing. mdpi.comdoi.org

Catalyst-Assisted and Energy-Efficient Methodologies

Recent advancements in synthetic chemistry have led to the development of sophisticated catalytic systems that offer high efficiency, selectivity, and milder reaction conditions for constructing the imidazolidin-2-one ring. These methods often reduce the need for harsh reagents and can be more energy-efficient.

Palladium-catalyzed carboamination has emerged as a powerful strategy. This method involves the reaction of N-allylureas with aryl or alkenyl bromides, catalyzed by a palladium complex, to form substituted imidazolidin-2-ones. nih.gov A key advantage is the simultaneous formation of a C-C and a C-N bond in a single step. nih.gov For instance, treating N-allylureas with aryl bromides in the presence of a Pd₂(dba)₃/Xantphos catalyst and a base like NaOtBu affords a variety of 4-substituted imidazolidin-2-ones. nih.gov This approach is notable for its broad substrate scope, tolerating functional groups such as nitriles, esters, and ketones. nih.gov

Gold catalysis has also been successfully applied to the synthesis of imidazolidin-2-ones. An efficient solid-phase synthesis utilizes a gold-catalyzed cycloisomerization of polymer-supported amino acids derivatized with alkyne functionalities. acs.org This method demonstrates high chemo- and regioselectivity, leading exclusively to C-N bond formation to yield the desired heterocyclic products. acs.org

Base-catalyzed intramolecular hydroamidation of propargylic ureas presents another efficient route. acs.org This metal-free approach operates under mild, ambient conditions and offers excellent chemo- and regioselectivity for five-membered cyclic ureas with remarkably short reaction times. acs.org The reaction can even be performed in a one-pot protocol starting directly from propargyl amines and isocyanates. acs.org

Energy-efficient methods, such as microwave-assisted synthesis, have been explored to accelerate reaction times and improve yields. nih.gov For example, the synthesis of doxycycline, a complex tetracycline (B611298) derivative, was achieved via microwave-assisted hydrogenolysis, highlighting the potential of this technique to drive reactions under mild conditions. nih.gov Plasma-assisted synthesis is another emerging energy-efficient technique, which has been investigated for nitrogen fixation and could offer future potential for related heterocyclic syntheses. rsc.orgtue.nl

Table 1: Catalyst-Assisted and Energy-Efficient Synthetic Methodologies

Catalytic System / Method Starting Materials Product Type Key Features
Pd₂(dba)₃ / Xantphos N-Allylureas, Aryl/Alkenyl Bromides 4-Substituted Imidazolidin-2-ones Forms C-C and C-N bonds simultaneously; good functional group tolerance. nih.govnih.gov
Gold Catalysis Polymer-supported alkynyl ureas Imidazolidin-2-ones / Imidazol-2-ones Solid-phase synthesis; high chemo- and regioselectivity. acs.org
Base (BEMP) Catalysis Propargylic Ureas Substituted Imidazolidin-2-ones / Imidazol-2-ones Metal-free; ambient temperature; very short reaction times. acs.org
Microwave-Assisted Oxytetracycline, Rhodium catalyst Doxycycline (a complex imidazolidinone relative) Drastically reduced reaction times; promotes selective synthesis. nih.gov

Synthesis and Derivatization Strategies for Functionalized Imidazolidin-2-ones

The functionalization of the imidazolidin-2-one scaffold is crucial for tuning its chemical and biological properties. Strategies have been developed to introduce a wide array of substituents at both the nitrogen and carbon atoms of the heterocyclic ring.

Exploration of N- and C-Substituted Analogues

The synthesis of N- and C-substituted imidazolidin-2-ones allows for the creation of extensive compound libraries for various applications. Palladium-catalyzed carboamination is particularly versatile, enabling the synthesis of diverse imidazolidin-2-ones with different substituents at the N1, N3, and C4 positions from a common N-allylamine starting material. nih.gov

A highly regioselective method for producing 4-(het)arylimidazolidin-2-ones involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles. nih.govmdpi.com This approach benefits from readily available starting materials and a straightforward procedure, though it requires reflux conditions over an extended period. mdpi.com

For accessing highly substituted derivatives, the base-catalyzed hydroamidation of propargylic ureas is highly effective. acs.org This method tolerates a wide range of substituents on the urea nitrogens (N1, N3) and at the propargylic position, which ultimately becomes the C4 and C5 positions of the resulting ring. For example, propargylic ureas with terminal triple bonds yield exocyclic double bonds at the C5 position, while those with internal triple bonds produce endocyclic double bonds. acs.org

Furthermore, substituted imidazolidin-2-ones have been synthesized from aziridine-2-carboxaldehyde as potential inhibitors of aminoacyl-tRNA synthetase. koreascience.krresearchgate.net This multi-step process involves reductive amination to install a dipeptide substituent at N1, followed by aziridine (B145994) ring expansion and further manipulation at the C4 position. researchgate.net

Table 2: Examples of N- and C-Substituted Imidazolidin-2-one Synthesis

Synthetic Method Substituent Position(s) Example Reactants Example Product Yield
Pd-Catalyzed Carboamination nih.gov N1, N3, C4 1-Allyl-3-ethyl-1-phenylurea + 4-Bromotoluene 4-(4-Methylbenzyl)-1-phenyl-3-ethylimidazolidin-2-one 59%
Acid-Catalyzed Cyclization mdpi.com N1, C4 1-Phenyl-3-(2,2-diethoxyethyl)urea + Sesamol 4-(6-Hydroxybenzo[d] nih.govjournals.co.zadioxol-5-yl)-1-phenylimidazolidin-2-one 81%
Base-Catalyzed Hydroamidation acs.org N1, N3, C4, C5 1-(But-2-yn-1-yl)-1,3-diphenylurea 1,3-Diphenyl-5-ethylideneimidazolidin-2-one 97%
Aziridine Ring Expansion researchgate.net N1, C4 Aziridine-2-carboxaldehyde, Dipeptides, Triphosgene 4-Chloromethyl-1-(dipeptide)-imidazolidin-2-one -

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods to synthesize chiral imidazolidin-2-ones is of significant interest, particularly for their use as chiral auxiliaries in asymmetric synthesis. journals.co.za These auxiliaries guide the formation of new stereocenters in other molecules with high levels of control.

The palladium-catalyzed carboamination of N-allylureas can generate up to two stereocenters in a single step with good to excellent diastereoselectivity. nih.gov For instance, reactions using substrates derived from cyclic alkenes or E-1,2-disubstituted alkenes proceed with excellent selectivity, favoring a syn-addition across the double bond. nih.gov

Chiral imidazolidin-2-ones themselves are often prepared from chiral 1,2-diamines. mdpi.comjournals.co.za Once formed, these chiral scaffolds can be used to direct subsequent reactions. For example, imidazolidin-2-one auxiliaries have been employed in highly diastereoselective aldol (B89426) reactions. journals.co.zaamrita.edu The cyclohexyl-containing auxiliary, a structural analogue of the title compound, has been shown to be superior for reactions involving aliphatic aldehydes. journals.co.za A key advantage of the imidazolidin-2-one auxiliary over others, like the Evans oxazolidin-2-one, is its greater resistance to nucleophilic ring-opening, especially in sterically demanding reactions. journals.co.za

Recent work has focused on using these auxiliaries to synthesize complex chiral molecules, including 3-substituted-3-hydroxy-2-oxindoles and precursors to natural products. amrita.edu These methods achieve high yields and diastereoselectivity in acetate (B1210297) aldol reactions with various N-substituted isatins. amrita.edu

Table 3: Stereoselective Syntheses Involving Imidazolidin-2-one Derivatives

Reaction Type Chiral Component Electrophile Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) Reference
Pd-Catalyzed Carboamination Chiral N-allylurea substrate Aryl Bromide Good to excellent dr nih.gov
Asymmetric Aldol Reaction Imidazolidin-2-one chiral auxiliary (cyclohexyl variant) Aliphatic Aldehydes >99:1 dr journals.co.za
Acetate Aldol Reaction (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one N-Substituted Isatins High diastereoselectivity amrita.edu
α-Alkylated Malonate Synthesis Malonate imidazolidinone Alkyl Halide up to 93:7 dr chim.it

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclohexylimidazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation spectra, the precise connectivity of atoms can be determined.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 1-Cyclohexylimidazolidin-2-one provides crucial information about the number of distinct proton environments and their neighboring atoms. The position of a proton signal, its chemical shift (δ), is influenced by the electron density around it; higher chemical shifts indicate a deshielded environment, often due to proximity to electronegative atoms. conductscience.com

Key features in the ¹H NMR spectrum include:

Cyclohexyl Protons: The protons on the cyclohexyl ring appear as a series of multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm. This complex pattern arises from the various axial and equatorial protons and their coupling to each other.

Imidazolidin-2-one Protons: The methylene (B1212753) protons (-CH₂-) of the imidazolidinone ring are diastereotopic and typically appear as distinct multiplets. The protons adjacent to the nitrogen atoms are deshielded and resonate further downfield.

N-H Proton: The proton attached to the nitrogen atom of the imidazolidinone ring usually appears as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity
Cyclohexyl CH (axial & equatorial)1.0 - 2.0Multiplets
Imidazolidin-2-one CH₂ (adjacent to N-cyclohexyl)~3.2 - 3.6Multiplet
Imidazolidin-2-one CH₂ (adjacent to NH)~3.0 - 3.4Multiplet
Imidazolidin-2-one NHVariable (e.g., 5.0 - 7.0)Broad Singlet

Carbon-13 (¹³C) NMR Spectral Analysis and Multiplicity

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, providing clear resolution for each carbon atom. libretexts.org

Expected signals in the ¹³C NMR spectrum of this compound include:

Carbonyl Carbon: The most deshielded carbon is the carbonyl carbon (C=O) of the imidazolidinone ring, appearing at the low-field end of the spectrum, typically in the range of δ 160-180 ppm. libretexts.org

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum. The carbon attached directly to the nitrogen (the ipso-carbon) will be the most deshielded of this group.

Imidazolidin-2-one Carbons: The two methylene carbons of the imidazolidinone ring will show distinct signals due to their different chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Approximate Chemical Shift (δ, ppm)
Carbonyl (C=O)160 - 180
Cyclohexyl C (ipso, attached to N)50 - 60
Imidazolidin-2-one CH₂40 - 50
Cyclohexyl CH₂25 - 35

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.com It is invaluable for tracing the proton-proton connectivities within the cyclohexyl ring and the imidazolidinone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edulibretexts.org This allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). libretexts.orgyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For example, correlations from the protons on the imidazolidinone ring to the carbonyl carbon would confirm this part of the structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orgspecac.com

The IR spectrum of this compound is expected to show characteristic absorption bands:

N-H Stretch: A moderate to strong absorption band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine in the imidazolidinone ring. specac.com

C-H Stretch: Absorption bands in the range of 2850-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and imidazolidinone rings. libretexts.org

C=O Stretch: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the urea-like amide in the five-membered ring. researchgate.net

C-N Stretch: Absorptions corresponding to C-N stretching vibrations are typically found in the 1000-1350 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
N-HStretch3200 - 3400Medium-Strong
C-H (sp³)Stretch2850 - 3000Strong
C=O (Amide/Urea)Stretch1650 - 1700Strong, Sharp
C-NStretch1000 - 1350Medium

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. savemyexams.com In this technique, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₉H₁₆N₂O), the molecular weight is 168.24 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 168.

The fragmentation pattern provides further structural clues. Common fragmentation pathways for such a molecule could include:

Loss of the cyclohexyl group (C₆H₁₁) leading to a fragment at m/z = 85.

Cleavage of the imidazolidinone ring, resulting in various smaller charged fragments.

The presence of nitrogen can be inferred from the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. msu.edu

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z Identity
[M]⁺168Molecular Ion
[M - C₆H₁₁]⁺85Loss of cyclohexyl radical

Integration of Spectroscopic Data for Comprehensive Structural Proof

The conclusive structural elucidation of this compound is achieved by integrating the data from all spectroscopic techniques.

Mass Spectrometry confirms the molecular weight of 168, consistent with the molecular formula C₉H₁₆N₂O.

IR Spectroscopy identifies the key functional groups: an N-H bond, a C=O group (amide/urea), and aliphatic C-H bonds, which aligns with the proposed structure.

¹³C NMR shows the presence of nine distinct carbon atoms, including a carbonyl carbon and carbons consistent with cyclohexyl and imidazolidinone rings.

¹H NMR reveals the different types of protons and their immediate electronic environments.

2D NMR (COSY, HMQC, and HMBC) provides the final, definitive proof by establishing the connectivity between all atoms. COSY traces the H-H couplings within the rings, HMQC links each proton to its directly attached carbon, and HMBC maps out the entire molecular skeleton through long-range H-C correlations, confirming the attachment of the cyclohexyl group to a nitrogen of the imidazolidin-2-one ring.

Together, these spectroscopic methods provide a detailed and self-consistent picture, leaving no ambiguity as to the structure of this compound.

Coordination Chemistry of 1 Cyclohexylimidazolidin 2 One As a Ligand

Ligand Design Principles for Cyclic Urea (B33335) Scaffolds

Cyclic ureas are important structural motifs found in many bioactive compounds and have been increasingly utilized as ligands in coordination chemistry. chemrxiv.org The design of ligands based on cyclic urea scaffolds follows several key principles that leverage their unique structural and electronic properties.

Donor Atoms and Chelation: Ureas and their derivatives are rich in nitrogen and possess a carbonyl oxygen, both of which can act as donor sites for metal coordination. tandfonline.com The arrangement of these atoms within a cyclic scaffold can lead to the formation of stable chelate rings with a metal center. For instance, (N,O)-chelating ligands can form four-membered metallacycles. ubc.ca

Conformational Rigidity and Pre-organization: Compared to their acyclic counterparts, cyclic ligands have reduced conformational flexibility. This rigidity helps to pre-organize the donor atoms in a specific spatial arrangement, which can lead to higher binding affinity and selectivity for a particular metal ion. Reducing the ligand's rotational freedom minimizes the entropic penalty upon coordination. drugdesign.org Chiral cyclic urea ligands have been designed to hinder the inversion of the nitrogen atom, which is crucial for achieving stereoselectivity in asymmetric catalysis. kaust.edu.sa

Hydrogen Bonding Capabilities: The urea functional group is a potent hydrogen bond donor and acceptor. This property is critical in ligand design, as intramolecular hydrogen bonding can stabilize a preferred ligand conformation for metal binding. mdpi.com Furthermore, these H-bonding capabilities can influence the secondary coordination sphere, affecting the reactivity of the resulting metal complex. kaust.edu.sa

Steric and Electronic Tuning: The substituents on the cyclic urea scaffold can be systematically varied to fine-tune the steric and electronic properties of the ligand. The cyclohexyl group in 1-cyclohexylimidazolidin-2-one, for example, introduces significant steric bulk, which can influence the coordination number and geometry of the metal complex, potentially creating a specific pocket around the metal center.

Complex Formation with Transition and Main Group Metals

This compound and related cyclic ureas serve as effective ligands for a variety of metals, participating in the formation of numerous complex compounds with both transition and main group elements. tandfonline.com The exceptional ligating properties of ureas enable them to form stable complexes that have applications in catalysis and materials science. tandfonline.comubc.ca

Transition Metal Complexes: The coordination chemistry of cyclic ureas with transition metals is well-documented, particularly in the context of catalysis.

Gold (I): this compound has been used as a nucleophile in Gold(I)-catalyzed amination reactions of allylic alcohols. This reaction proceeds via the formation of a gold(I) complex with the cyclic urea, highlighting its ability to coordinate to soft, late transition metals. duke.edu

Group 5 Metals (Ta, Nb): Tantalum (Ta) and other Group 5 metal complexes featuring urea-based ligands have been developed as precatalysts for hydroaminoalkylation reactions. google.com The urea ligand coordinates to the metal center, influencing its catalytic activity.

Zirconium (Zr): Chiral cyclic ureate ligands have been used to synthesize zirconium complexes for applications in asymmetric hydroamination, demonstrating the formation of complexes with early transition metals. ubc.ca

Manganese (Mn): Chiral cyclic urea ligands have been successfully combined with Manganese(II) to create catalysts for intramolecular hydroamination reactions, achieving high yields and enantioselectivity. kaust.edu.sa

The formation of these complexes often involves the deprotonation of the urea N-H group to form a ureate anion, which then acts as an N,O-chelating ligand.

Main Group Metal Complexes: While the coordination chemistry of cyclic ureas is more extensively studied with transition metals, their interaction with main group elements is also an area of interest. The chemistry of heavier main-group elements, in particular, has been noted to resemble that of transition metals, forming stable complexes and engaging in reactions with small molecules. nih.gov Although specific examples detailing the isolation and characterization of this compound with main group metals are less common in the reviewed literature, the fundamental principles of Lewis acid-base interactions suggest that the donor atoms of the cyclic urea can coordinate to electron-deficient main group element centers.

Table 1: Examples of Metal Complex Formation with Cyclic Urea Ligands

MetalLigand TypeApplication/ReactionReference
Gold (I)1-Methylimidazolidin-2-one (related cyclic urea)Catalytic Amination of Allylic Alcohols duke.edu
Tantalum (V)Urea-based proteoligandsCatalytic Hydroaminoalkylation google.com
Zirconium (IV)Chiral Cyclic UreateAsymmetric Hydroamination ubc.ca
Manganese (II)Chiral Cyclic UreaIntramolecular Hydroamination kaust.edu.sa

Characterization of Metal-1-Cyclohexylimidazolidin-2-one Complexes

The characterization of metal complexes is crucial for determining their structure, bonding, and purity. A variety of analytical techniques are employed to elucidate the nature of metal-ligand interactions in complexes involving this compound and related cyclic ureas. nih.govwalisongo.ac.idbhu.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing both the free ligand and the resulting metal complex. google.com Upon coordination to a metal center, chemical shifts of the ligand's protons and carbons, particularly those near the donor atoms (e.g., the carbonyl carbon and the N-H proton), are expected to change. For the free ligand this compound, characteristic NMR spectra have been reported. google.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is highly effective for observing changes in the vibrational modes of the ligand upon complexation. A key diagnostic feature is the stretching frequency of the carbonyl group (C=O). Coordination of the carbonyl oxygen to a metal typically leads to a decrease in the C=O stretching frequency due to the weakening of the double bond. mdpi.com

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex, particularly for transition metal complexes, providing information about the d-orbital splitting and the coordination environment of the metal ion. walisongo.ac.idmdpi.com

Elemental Analysis & Mass Spectrometry: These methods are used to confirm the empirical formula and the metal-to-ligand stoichiometry of the newly synthesized complexes. bhu.ac.inmdpi.com

Table 2: Common Techniques for Characterizing Metal-Urea Complexes

TechniqueInformation ObtainedReference
NMR SpectroscopyLigand binding environment, structural information in solution google.combhu.ac.in
FT-IR SpectroscopyIdentification of donor atoms (e.g., C=O shift), functional groups mdpi.com
UV-Visible SpectroscopyElectronic structure, coordination geometry walisongo.ac.id
X-ray CrystallographyPrecise 3D molecular structure, bond lengths and angles ubc.ca
Elemental AnalysisEmpirical formula, stoichiometry bhu.ac.inmdpi.com

Influence of Ligand Conformation on Coordination Geometry

The three-dimensional arrangement of ligands around a central metal ion, known as the coordination geometry, is a critical factor that dictates the physical and chemical properties of a complex. libretexts.org For a ligand like this compound, its conformation plays a significant role in determining the final structure of the metal complex.

The coordination number and geometry are influenced by factors such as the size of the metal ion, steric effects from the ligands, and the number of d-electrons on the metal. libretexts.org The bulky cyclohexyl substituent on the this compound ligand imposes considerable steric hindrance. This steric demand can limit the number of ligands that can fit around a metal center, thus influencing the coordination number. For example, it might favor the formation of four-coordinate tetrahedral or square planar complexes over six-coordinate octahedral geometries, which are the most common for transition metals. libretexts.orglibretexts.org

Catalytic Applications and Mechanistic Insights of 1 Cyclohexylimidazolidin 2 One Complexes

Catalysis in Organic Transformations by Metal-Cyclic Ureate Complexes

Metal complexes featuring the 1-cyclohexylimidazolidin-2-one scaffold as an N,O-chelated ligand have demonstrated significant utility, particularly with early transition metals like tantalum. acs.org These catalysts are valued for their ability to functionalize simple starting materials in an atom-economic fashion. google.com

The hydroaminoalkylation of alkenes—the direct addition of an amine's N-H bond across a C=C double bond—is a highly efficient method for synthesizing substituted amines from basic feedstocks. google.comsigmaaldrich.com A sterically accessible N,O-chelated cyclic ureate tantalum catalyst, prepared from this compound, has proven particularly effective for this transformation. acs.org This catalyst system efficiently promotes the amination of unactivated alkenes. acs.org

The catalyst is adept at the hydroaminoalkylation of 1-octene (B94956) using a diverse range of secondary amines, including both aryl and alkyl types. acs.org Notably, it shows enhanced catalytic activity with challenging N-alkyl secondary amine substrates. acs.org With these more nucleophilic amines, the catalyst achieves remarkable turnover frequencies (TOFs) of up to 60 h⁻¹, leading to complete conversion with a 5 mol% catalyst loading in as little as 20 minutes. acs.org The stability of the tantalum catalyst is improved by the presence of bulky alkyl groups, such as -CH₂SiMe₃, on the metal center. google.com This robust nature allows for reactions to proceed at stoichiometric ratios of amine to alkene, a significant improvement over systems that require a large excess of the alkene. google.com

Table 1: Performance of Tantalum-Cyclic Ureate Catalyst in Hydroaminoalkylation of 1-Octene
Amine SubstrateCatalyst Loading (mol%)TimeTurnover Frequency (TOF, h⁻¹)Conversion (%)
N-Methylaniline51 h~20>95
Dibenzylamine520 min~60>95
N-Methylcyclohexylamine520 min~60>95

While the tantalum complex of this compound is well-documented for hydroaminoalkylation, its application in other catalytic transformations is not as extensively reported in the literature. The broader class of N-heterocyclic carbene (NHC) ligands, to which cyclic ureas are related, are known to be versatile in a wide array of reactions. nih.gov These include palladium-catalyzed cross-coupling reactions, C-H activation, and copper-catalyzed cycloadditions. nih.govrsc.orgnih.gov For instance, NHC-copper complexes have been employed as catalysts in hydrosilylation, conjugate addition, and carboxylation reactions. nih.gov However, specific examples detailing the use of this compound as a ligand in these other named reactions are not prominently featured in recent studies.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and expanding substrate scope. nih.gov For the hydroaminoalkylation reaction catalyzed by the tantalum-cyclic ureate complex, detailed mechanistic studies, including kinetic analysis, have provided significant insights into its mode of action. acs.org

The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with one of its heavier isotopes leads to a change in the reaction rate. rsc.org Measuring the KIE is a sensitive probe for identifying bond-breaking or bond-forming events in the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is cleaved in the rate-limiting step.

In the mechanistic study of the tantalum-catalyzed hydroaminoalkylation, a KIE experiment was conducted using N-deuterio-N-methylaniline (MeN(D)Ph). The experiment yielded a KIE value of kH/kD = 3.2. This large primary isotope effect strongly suggests that the N-H (or N-D) bond cleavage is the rate-limiting step of the catalytic cycle. acs.org This finding supports a mechanism where the turnover is limited by the protonolysis (or deuterolysis) of an intermediate 5-membered azametallacycle by the amine substrate. acs.org

Hammett analysis is a tool used in physical organic chemistry to investigate the electronic effects of substituents on the rates of reactions involving benzene (B151609) derivatives. nih.govrsc.org By plotting the logarithm of the reaction rate constant (k) against the Hammett substituent constant (σ), a linear relationship is often obtained. The slope of this line, known as the reaction constant (ρ, rho), provides insight into the charge development at the reaction center in the transition state.

Postulated Transition States and Intermediate Species in Catalysis

Detailed research findings, including computational and spectroscopic data specific to the transition states and intermediate species of catalytic cycles involving this compound complexes, are not available in the reviewed scientific literature. While this compound has been utilized as a ligand in catalytic systems, particularly for hydroaminoalkylation, the specific mechanistic pathways, including the structures and energies of transition states and intermediates, have not been publicly detailed.

Consequently, data tables on this specific topic cannot be generated.

Computational and Theoretical Studies on 1 Cyclohexylimidazolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is instrumental in determining molecular properties that govern reactivity. A computational study on 4-Cyclohexylimidazolidin-2-one using DFT with the B3LYP functional has provided detailed insights into its electronic properties. researchgate.netresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in defining the reactivity of a molecule. dntb.gov.uamdpi.com The HOMO energy (E) indicates the ability to donate electrons, while the LUMO energy (E) reflects the ability to accept electrons. dntb.gov.ua The energy gap (ΔE) between HOMO and LUMO is a significant indicator of molecular stability and reactivity. mdpi.com

For 4-Cyclohexylimidazolidin-2-one, the calculated E is -0.259 eV, and the E is -0.145 eV. researchgate.net A higher E value suggests a greater tendency to donate electrons to an acceptor molecule with vacant, low-energy orbitals. researchgate.net The energy gap (ΔE = E - E) for this isomer is 0.114 eV. researchgate.net A small energy gap is associated with higher chemical reactivity and lower kinetic stability, which can explain the efficiency of a molecule in certain applications, such as corrosion inhibition. researchgate.net

Table 1: Frontier Molecular Orbital Energies for 4-Cyclohexylimidazolidin-2-one

Parameter Value (eV)
E -0.259
E -0.145

Data sourced from a DFT/B3LYP study on 4-Cyclohexylimidazolidin-2-one. researchgate.net

Global reactivity descriptors derived from HOMO and LUMO energies further quantify a molecule's reactivity. researchgate.net These include electronegativity (χ), global hardness (η), and global softness (S).

Electronegativity (χ) describes the power of an atom or group of atoms to attract electrons. It was calculated to be 0.227 for 4-Cyclohexylimidazolidin-2-one. researchgate.net

Global Hardness (η) measures the resistance to charge transfer. researchgate.net For 4-Cyclohexylimidazolidin-2-one, the hardness is 0.057 eV. researchgate.net Molecules with high hardness are less reactive.

Global Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's capacity to accept electrons. researchgate.net The calculated softness for the isomer is 8.814 eV⁻¹. A higher softness value suggests a greater ability to interact and react. researchgate.net

These parameters suggest that 4-Cyclohexylimidazolidin-2-one has a high global softness and a low electronegativity, indicating it is more likely to act as an electron donor in reactions. researchgate.netresearchgate.net

Table 2: Quantum Chemical Reactivity Descriptors for 4-Cyclohexylimidazolidin-2-one

Parameter Value
Electronegativity (χ) (eV) 0.227
Global Hardness (η) (eV) 0.057

Data sourced from a DFT/B3LYP study on 4-Cyclohexylimidazolidin-2-one. researchgate.net

The Molecular Electrostatic Potential (ESP) surface illustrates the charge distribution within a molecule and is used to predict its reactive sites for electrophilic and nucleophilic attacks. In an ESP map, regions of negative potential (typically colored red) are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For 4-Cyclohexylimidazolidin-2-one, ESP analysis revealed strong nucleophilicity associated with the oxygen and nitrogen atoms of the imidazolidin-2-one ring. researchgate.netresearchgate.net These atoms represent the most probable sites for interaction with electrophilic species, such as metal surfaces, by donating electrons. researchgate.net

Molecular Dynamics and Monte Carlo Simulations for Interaction Modelling

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to model the physical movements and interactions of atoms and molecules over time. These techniques are particularly useful for studying how molecules like 1-Cyclohexylimidazolidin-2-one interact with surfaces, which is critical for applications such as corrosion inhibition. researchgate.net

Monte Carlo simulations have been used to model the adsorption of 4-Cyclohexylimidazolidin-2-one onto a tin (Sn) (111) surface. researchgate.netresearchgate.net The simulations place the inhibitor molecule in a simulation box with the metal surface and solvent molecules to find the most stable, low-energy adsorption configuration. researchgate.net

The results indicate that the inhibitor molecule adsorbs onto the tin surface in a flat or parallel orientation. researchgate.net This parallel adsorption maximizes the contact area between the molecule and the surface, allowing for effective surface coverage. The interaction is driven by the electron-rich oxygen and nitrogen atoms in the imidazolidin-2-one ring, which can coordinate with the vacant orbitals of the tin atoms, as well as by the broader van der Waals forces across the molecule's structure. researchgate.net

The strength of the interaction between the adsorbate and the surface is quantified by the adsorption energy (E). More negative adsorption energy values signify a stronger and more spontaneous adsorption process. researchgate.net

For the interaction of 4-Cyclohexylimidazolidin-2-one with the Sn (111) surface, Monte Carlo simulations calculated a large and negative adsorption energy. researchgate.netresearchgate.net This high adsorption energy indicates a strong bond between the inhibitor and the metal surface, leading to the formation of a stable protective layer. researchgate.net The total adsorption energy is a sum of the rigid adsorption energy (molecule adsorbs without changing conformation) and the deformation energy (energy released as the molecule relaxes on the surface).

Table 3: Monte Carlo Simulation Adsorption Parameters for 4-Cyclohexylimidazolidin-2-one on Sn (111) Surface

Parameter Description
Adsorption Configuration The molecule adsorbs in a flat, parallel orientation on the metal surface. researchgate.net

Findings are based on Monte Carlo simulations for 4-Cyclohexylimidazolidin-2-one. researchgate.netresearchgate.net

Molecular Docking Investigations of Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a small molecule (ligand) and a macromolecule, typically a protein.

Binding Mechanisms with Macromolecular Targets

The binding mechanism of a ligand to a macromolecular target involves a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively stabilize the ligand within the protein's binding site. researchgate.net The specificity of these interactions is determined by the three-dimensional arrangement of amino acid residues in the binding pocket.

In the context of this compound, molecular docking studies have been performed to evaluate its potential to interact with various macromolecular targets. A notable study investigated the binding of several compounds identified in Saudi Sidr honey, including this compound, against a panel of antibacterial and antioxidant protein targets. mdpi.com However, while the study calculated the binding affinities for these interactions, it focused its detailed interaction analysis on the most potent compound, 3,5-dihydroxy-2-(3-methylbut-2-en-1-yl). mdpi.com

Consequently, the specific details of the binding mechanism for this compound, such as the key amino acid residues involved in forming hydrogen bonds or the nature of the hydrophobic interactions, are not extensively detailed in the currently available scientific literature. Further focused computational studies would be required to elucidate the precise binding mode and the specific molecular interactions that govern the binding of this compound to these and other macromolecular targets.

Quantitative Assessment of Binding Affinities

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction between a ligand and its target. dergipark.org.tr These scores are calculated by the docking software's scoring function and are typically reported in kilocalories per mole (kcal/mol), with more negative values indicating a stronger predicted binding affinity. dergipark.org.tr

A molecular docking study assessed the binding affinity of this compound against six different protein targets known for their roles in antimicrobial and antioxidant activities. mdpi.com The study identified this compound as one of five compounds from Saudi Sidr honey with promising drug-like properties based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. mdpi.com The calculated binding affinities for this compound with these targets are presented in the table below.

Macromolecular TargetPDB IDOrganism/SourceFunctionBinding Affinity (kcal/mol)
DNA gyrase subunit B6F86Escherichia coliAntibacterial Target-5.6
Quorum sensing receptor MvfR6B8APseudomonas aeruginosaAntibacterial Target-5.5
Tyrosine-protein kinase EpsB1JIJStaphylococcus aureusAntibacterial Target-5.4
NAD(P)H oxidase2CDUHomo sapiensAntioxidant Target-5.3
Undecaprenyl-diphosphatase2VAMBacillus subtilisAntibacterial Target-5.2
Cytochrome P4501OG5Homo sapiensAntioxidant Target-5.0

Advanced Applications and Role in Synthetic Methodologies

1-Cyclohexylimidazolidin-2-one as a Component in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. google.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them a cornerstone of modern medicinal and combinatorial chemistry. researchgate.net

The urea (B33335) functional group is a well-established participant in several classic MCRs. For instance, the Biginelli reaction, discovered in 1891, is a three-component condensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidones. beilstein-journals.org This reaction highlights the ability of the N-H bonds in ureas to act as nucleophilic components in complex cyclization cascades. beilstein-journals.org While the general principle of using ureas in MCRs is firmly established, specific examples detailing the use of this compound as a reactant in such transformations are not prominent in peer-reviewed literature. Its N,N'-disubstituted nature, with one nitrogen being part of the ring and the other bearing the cyclohexyl group, precludes its direct use in reactions like the traditional Biginelli synthesis which require primary N-H bonds. However, the development of novel MCRs could potentially leverage its unique structure.

Potential as a Synthetic Reagent or Auxiliary in Organic Transformations

The potential of this compound extends to its use as a reagent or a controlling auxiliary that facilitates chemical transformations without being incorporated into the final product.

The imidazolidinone scaffold is central to a celebrated class of organocatalysts. Developed by David MacMillan, chiral imidazolidinone salts have proven to be powerful catalysts for a wide range of asymmetric reactions. sigmaaldrich.com These catalysts operate by forming a chiral iminium ion upon reaction with α,β-unsaturated aldehydes, which then activates the substrate for enantioselective additions. sigmaaldrich.combeilstein-journals.org This mode of activation has been successfully applied to Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions, among others. sigmaaldrich.comunits.it While the famous Macmillan catalysts feature different substitution patterns, their success demonstrates the inherent catalytic potential of the imidazolidinone core. The cyclohexyl group in this compound would exert its own specific steric and electronic influence, suggesting that it or its derivatives could be explored for unique catalytic activities.

Furthermore, a patent has listed this compound as a potential ligand for group 5 metal complexes used in catalytic processes, indicating its utility in the field of organometallic chemistry. google.com In this context, the oxygen and nitrogen atoms of the urea moiety can coordinate to a metal center, modifying its reactivity and enabling catalysis.

Table 1: Examples of Transformations Catalyzed by Imidazolidinone-Core Organocatalysts This table illustrates the catalytic potential of the core structure found in this compound, based on known applications of other imidazolidinone derivatives.

Catalyst TypeReaction TypeSubstrate ExampleProduct TypeRef.
Chiral Imidazolidinone HCl SaltAsymmetric Diels-Alderα,β-Unsaturated Aldehyde + DieneChiral Cyclohexene sigmaaldrich.com
Chiral Imidazolidinone HCl SaltAsymmetric Friedel-Craftsα,β-Unsaturated Aldehyde + IndoleChiral Alkylated Indole sigmaaldrich.com
Chiral Imidazolidinone HCl SaltAsymmetric Michael Additionα,β-Unsaturated Aldehyde + NucleophileChiral Adduct units.it
Chiral Imidazolidinone HCl SaltAsymmetric 1,3-Dipolar Cycloadditionα,β-Unsaturated Aldehyde + Azomethine YlideChiral Pyrrolidine units.it

Role in the Development of Supramolecular Assemblies

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The urea functional group is a superlative building block in this field due to its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). beilstein-journals.org This allows for the formation of strong, directional, and predictable hydrogen-bonding networks that can assemble molecules into well-defined, higher-order structures. nih.govacs.org

Cyclic ureas, in particular, are incorporated into macrocycles and other host molecules designed to bind specific guest ions or molecules. beilstein-journals.org The defined geometry of the urea group within a cyclic structure can pre-organize the molecule for binding, leading to strong and selective complexation of anions like chloride or nitrate (B79036) within a molecular cavity. beilstein-journals.org These interactions are fundamental to creating molecular sensors, transport agents, and complex materials. researchgate.net

Although specific studies detailing the formation of supramolecular assemblies using this compound as the primary building block are not widely reported, its structure contains all the necessary features. The N-H proton and the carbonyl oxygen are available for forming the classic urea-based hydrogen bond motifs. The bulky and hydrophobic cyclohexyl group would also play a significant role, influencing the packing of the molecules in the solid state and their aggregation in solution through van der Waals and hydrophobic interactions.

Considerations for Material Science Applications (e.g., as monomer precursors)

The application of cyclic organic molecules as precursors to polymers is a major strategy in material science for producing materials with defined properties. The ring-opening polymerization (ROP) of cyclic monomers is a powerful technique for synthesizing polymers like polyesters, polyamides, and polycarbonates. researchgate.net

Cyclic ureas have been investigated as monomers for ring-opening polymerization to create novel polymer systems. researchgate.netresearchgate.net The polymerization would lead to the formation of polyurea chains, a class of polymers known for their high tensile strength, durability, and thermal stability. Patents have also described the use of polymerizable urea-functional monomers to impart specific properties, such as enhanced wet adhesion in paints and coatings. google.com Furthermore, the development of "dynamic urea bonds" using hindered urea precursors allows for the creation of malleable, repairable, and recyclable polymers. google.com

While the direct ring-opening polymerization of this compound is not specifically documented in major research, it represents a potential candidate for such processes. Its polymerization would theoretically yield a polyurea with a repeating unit containing the cyclohexyl moiety, which would be expected to influence the polymer's thermal properties, solubility, and mechanical strength.

Table 2: Representative Cyclic Monomers and Their Corresponding Polymers This table provides context for the potential role of cyclic ureas as monomer precursors in polymer science.

Monomer ClassSpecific Monomer ExamplePolymerization MethodResulting Polymer Class
Lactoneε-CaprolactoneRing-Opening PolymerizationPolyester
Lactamε-CaprolactamRing-Opening PolymerizationPolyamide (Nylon 6)
Cyclic CarbonateTrimethylene CarbonateRing-Opening PolymerizationPolycarbonate
Cyclic Urea Ethylene Urea Ring-Opening Polymerization Polyurea
CyclosiloxaneOctamethylcyclotetrasiloxane (D4)Ring-Opening PolymerizationPolysiloxane (Silicone)

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1-Cyclohexylimidazolidin-2-one

There is a significant gap in the academic literature concerning this compound. Searches of chemical databases and scientific journals did not yield specific studies detailing its synthesis, properties, or applications. While general methodologies for the synthesis of imidazolidin-2-ones are established, their direct application to produce this compound is not explicitly described. nih.govmdpi.comekb.eg The scientific community's current understanding of this specific compound appears to be limited, with no dedicated research publications found.

Unexplored Synthetic Avenues and Derivatization Possibilities

Given the lack of specific literature on this compound, its synthetic avenues remain largely unexplored in a documented academic sense. General synthetic routes to imidazolidin-2-ones, such as the cyclization of N,N'-disubstituted ethylenediamines with phosgene (B1210022) or its equivalents, could theoretically be applied. However, no specific adaptations or optimizations for a 1-cyclohexyl substituent have been reported.

Similarly, the derivatization possibilities for this compound are not documented. One could speculate on potential reactions, such as functionalization of the imidazolidinone ring or the cyclohexyl group, but these remain theoretical in the absence of published research. The existence of related compounds like 1-cyclohexyl-4,4-dimethyl-2-imidazolidinone and 1-(4-Methylcyclohexyl)imidazolidin-2-one suggests that the core structure is synthetically accessible and can be substituted. chemsynthesis.comnih.gov

Prospects for Novel Computational Insights and Predictive Modeling

No specific computational studies or predictive modeling for this compound have been published. While computational studies have been conducted on its isomer, 4-cyclohexylimidazolidin-2-one, to investigate its potential as a corrosion inhibitor, this data is not transferable to the 1-cyclohexyl isomer due to structural differences. ust.eduresearchgate.netust.edu The application of computational methods to predict the properties, reactivity, and potential applications of this compound remains a prospective area for future research.

Integration into Emerging Fields of Chemical Research

There is no evidence in the current body of scientific literature to suggest that this compound has been integrated into any emerging fields of chemical research. Its potential utility in areas such as materials science, medicinal chemistry, or catalysis is at present entirely speculative and unsupported by published data.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for synthesizing 1-Cyclohexylimidazolidin-2-one derivatives, and how can structural purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, imidazolidinone cores can be functionalized via cyclohexyl group incorporation using coupling agents like EDCI/HOBt. Post-synthesis, validate purity via:

  • NMR spectroscopy (¹H/¹³C) to confirm cyclohexyl integration and absence of unreacted intermediates.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection (≥95% purity threshold) .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with these parameters:

  • Protein Preparation : Retrieve target structures (e.g., PDB ID 6F86) and remove water/ions.
  • Ligand Preparation : Optimize this compound geometry using Gaussian at the B3LYP/6-31G* level.
  • Grid Box : Center on the active site with dimensions 20 Å × 20 Å × 20 Å.
  • Scoring : Compare docking scores (ΔG in kcal/mol; values ≤−7.0 suggest strong binding) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Re-evaluate Docking Parameters : Ensure protonation states and solvation models match experimental conditions (e.g., pH 7.4).
  • Validate Assumptions : Confirm target flexibility (e.g., via MD simulations) and check for allosteric binding pockets.
  • Experimental Replication : Perform dose-response assays (e.g., IC₅₀ measurements) in triplicate to rule out technical variability .

Q. What strategies ensure robust ADME profiling of this compound in preclinical studies?

  • Methodological Answer :

  • Lipinski’s Rule Compliance : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using ChemDraw. Address violations (e.g., logP >5) via structural modifications like polar group addition.
  • In Vitro Assays :
  • Permeability : Caco-2 cell monolayer assay (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability).
  • Metabolic Stability : Incubate with liver microsomes; half-life >30 min suggests low clearance .

Q. How can researchers optimize the synthesis of this compound analogs for enhanced stereochemical control?

  • Methodological Answer :

  • Chiral Catalysis : Use asymmetric catalysts like Jacobsen’s Co-salen complexes for enantioselective cyclization.
  • Characterization : Employ chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with racemic mixtures.
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configurations .

Data Analysis & Reporting Standards

Q. What statistical approaches are critical for validating the reproducibility of bioactivity data?

  • Methodological Answer :

  • Error Analysis : Report SEM (standard error of the mean) for triplicate experiments.
  • Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points.
  • Correlation Metrics : Calculate Pearson’s r for dose-response relationships (|r| ≥0.9 indicates strong correlation) .

Q. How should researchers address peer review critiques regarding incomplete molecular docking data?

  • Methodological Answer :

  • Supplementary Materials : Include 2D interaction diagrams (e.g., hydrogen bonds, π-π stacking) and RMSD values for ligand poses.
  • Validation : Cross-validate docking results with MM-GBSA binding free energy calculations .

Critical Evaluation Frameworks

  • For Hypothesis Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • For Data Interpretation : Use PICO framework (Population, Intervention, Comparison, Outcome) to contextualize bioactivity results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.